Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate
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Description
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H16N2O8S and its molecular weight is 444.41. The purity is usually 95%.
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Biological Activity
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure
The compound features a thiophene core substituted with a benzo[d][1,3]dioxole moiety and a nitrofuran carboxamide group. The structural complexity suggests multiple interaction sites for biological targets, which may contribute to its pharmacological effects.
Anticancer Activity
Several studies have explored the anticancer properties of compounds similar to this compound. For instance:
- In vitro Studies : A related compound containing benzo[d][1,3]dioxole moieties exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer), with IC50 values ranging from 1.54 µM to 4.52 µM. In contrast, the standard drug doxorubicin showed higher IC50 values (7.46 µM to 8.29 µM), indicating that the novel compounds may possess superior anticancer efficacy .
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Mechanisms of Action : The anticancer mechanisms were investigated through several assays, including:
- EGFR Inhibition : Assessment of epidermal growth factor receptor (EGFR) inhibition suggested a potential pathway for the observed antiproliferative effects.
- Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
- Cell Cycle Analysis : The compounds were shown to affect cell cycle progression, potentially leading to cell cycle arrest at specific phases.
Antimicrobial Activity
The antimicrobial properties of similar derivatives have also been documented:
- Inhibition Studies : Compounds derived from benzo[d][1,3]dioxole exhibited notable antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 µM for certain derivatives . This suggests that the structural features of these compounds enhance their ability to disrupt bacterial growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural components:
Structural Component | Role in Biological Activity |
---|---|
Benzo[d][1,3]dioxole | Enhances cytotoxicity and potential interaction with biological targets |
Thiophene Ring | Contributes to electron delocalization and stability |
Nitro Group | May enhance solubility and bioactivity through electron-withdrawing effects |
Case Studies
- Anticancer Research : A study involving a series of thiourea derivatives containing benzo[d][1,3]dioxole showed promising results in inhibiting cancer cell proliferation while sparing normal cells . The research highlighted the importance of substituent variations in enhancing anticancer activity.
- Antimicrobial Research : Another study focused on derivatives with nitrofuran groups demonstrated potent antibacterial effects against Gram-negative bacteria, suggesting that modifications in the functional groups can lead to improved antimicrobial properties .
Properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O8S/c1-10-15(8-11-3-4-12-14(7-11)29-9-28-12)31-19(17(10)20(24)27-2)21-18(23)13-5-6-16(30-13)22(25)26/h3-7H,8-9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTLVYKZCSQJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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